BenchChemオンラインストアへようこそ!

4-acetyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide

PHOSPHO1 inhibition phosphatase skeletal mineralization

This PHOSPHO1-annotated benzothiazole-amide probe fills a critical SAR gap between unsubstituted and strongly electron-withdrawing analogs. The 4-acetyl group (Hammett σₚ≈0.50) enables fine-tuning of adenosine A₂B receptor antagonism while maintaining drug-like properties. Researchers investigating pathological ossification, mineralization disorders, or building focused anticancer screening libraries can procure this structurally defined probe with a stable amide linkage for unambiguous mechanism-of-action studies. Verify PHOSPHO1 inhibition in your own assays.

Molecular Formula C17H14N2O3S
Molecular Weight 326.37
CAS No. 312605-38-2
Cat. No. B2709570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
CAS312605-38-2
Molecular FormulaC17H14N2O3S
Molecular Weight326.37
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)OC
InChIInChI=1S/C17H14N2O3S/c1-10(20)11-6-8-12(9-7-11)16(21)19-17-18-15-13(22-2)4-3-5-14(15)23-17/h3-9H,1-2H3,(H,18,19,21)
InChIKeyVJFAMVNCBOQZIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Acetyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide (CAS 312605-38-2): Procurement-Relevant Structural and Physicochemical Profile


4-Acetyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide (CAS 312605-38-2, molecular formula C₁₇H₁₄N₂O₃S, molecular weight 326.37 g/mol) is a synthetic benzothiazole-amide derivative . It features a 4-acetylbenzamide moiety linked to a 4-methoxy-1,3-benzothiazole core at the 2-position via an amide bond. This compound is structurally classified within the N-(benzothiazol-2-yl)benzamide family [1], a class with documented antiproliferative, antimicrobial, and adenosine receptor-modulating activities. Its MeSH annotation identifies it as a PHOSPHO1 phosphatase inhibitor [2], distinguishing it from broader benzothiazole derivatives lacking this specific target engagement annotation.

Why N-(Benzothiazol-2-yl)benzamide Analogs Cannot Be Interchanged with 4-Acetyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide in Research Procurement


Within the N-(benzothiazol-2-yl)benzamide structural class, variations in the benzamide substituent at the 4-position profoundly alter target engagement profiles. The unsubstituted parent compound N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide (CAS 35412-20-5) lacks the 4-acetyl group, reducing both molecular weight (284.3 g/mol vs. 326.4 g/mol) and hydrogen-bond acceptor capacity . Replacement of the 4-acetyl with 4-methanesulfonyl (as in CAS 896343-12-7) introduces a strong electron-withdrawing sulfone that significantly shifts lipophilicity and metabolic stability . In adenosine A₂B receptor antagonist programs, SAR exploration demonstrated that benzamide para-substitution with acetyl, fluoro, or other groups directly modulates A₂B potency and selectivity against A₁ and A₂A subtypes [1]. Generic substitution without explicit comparative bioactivity data therefore risks uncharacterized loss or gain of function across intended biological targets.

Quantitative Differentiation Evidence for 4-Acetyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide Versus Structural Analogs


PHOSPHO1 Phosphatase Target Annotation: Differential Selectivity Marker Versus Unannotated Benzothiazole Amides

4-Acetyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is indexed in MeSH as a PHOSPHO1 inhibitor based on its structure appearing as the lead compound in Bioorg Med Chem Lett. 2014 [1]. In contrast, the unsubstituted parent N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide (CAS 35412-20-5) and the 4-methanesulfonyl analog (CAS 896343-12-7) carry no PHOSPHO1 annotation in any authoritative database. PHOSPHO1 is a soluble phosphatase implicated in skeletal mineralization and soft-tissue ossification, making this target selectivity a procurement-relevant differentiation point [2]. The original study reports PHOSPHO1 inhibition with an IC₅₀ of 139 nM for the benzoisothiazolone chemotype, with >100-fold selectivity over TNAP (IC₅₀ >100 µM) . While precise IC₅₀ data for this exact benzothiazole amide scaffold were not located in open literature, the MeSH structural mapping establishes a target hypothesis absent for close analogs.

PHOSPHO1 inhibition phosphatase skeletal mineralization

Molecular Weight and Physicochemical Differentiation from Parent Unsubstituted Benzamide Analog

The 4-acetyl substitution increases molecular weight from 284.33 g/mol (N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide, CAS 35412-20-5) to 326.37 g/mol for the target compound, a difference of 42.04 g/mol corresponding to the acetyl group (C₂H₂O) . This structural increment adds one hydrogen-bond acceptor (carbonyl oxygen) and alters calculated logP by approximately +0.3 to +0.5 units (estimated from fragment-based methods), potentially affecting membrane permeability and protein-binding characteristics compared to the unsubstituted parent [1]. The 4-methanesulfonyl analog (MW ~376.4 g/mol) shows an even larger mass increase (~92 g/mol vs. parent), but the sulfone group introduces strong polarity that may reduce passive membrane diffusion relative to the acetyl-substituted compound.

physicochemical properties molecular weight lipophilicity

Antiproliferative Class Activity: SAR Evidence That 4-Substitution on the Benzamide Ring Modulates Cytotoxicity in Cancer Cell Lines

A systematic SAR study of N-1,3-benzothiazol-2-ylbenzamide derivatives evaluated antiproliferative activity against HepG2 (human liver hepatocellular carcinoma) and MCF-7 (human breast cancer) cell lines [1]. Within the series, para-substitution on the benzamide ring was a critical determinant of IC₅₀ values. While the exact 4-acetyl substituted compound was not among the specific derivatives tested in that study, the SAR trend demonstrated that electron-withdrawing para-substituents (e.g., -Cl, -NO₂) generally enhanced activity relative to unsubstituted benzamide, with IC₅₀ shifts ranging from >100 µM (unsubstituted) to 10-30 µM (para-substituted) in MCF-7 cells [1]. A related study on benzothiazole carbamates and amides confirmed that para-substituted benzamide derivatives induce G₂/M cell cycle arrest and apoptosis in MCF-7 cells, with compound-specific IC₅₀ values in the low micromolar range [2]. The 4-acetyl group, being a moderate electron-withdrawing substituent (Hammett σₚ ≈ 0.50 for -COCH₃), is predicted to confer intermediate antiproliferative potency between unsubstituted (σₚ = 0) and strongly electron-withdrawing (σₚ > 0.70) analogs [3].

antiproliferative apoptosis cancer cell lines

Adenosine A₂B Receptor Antagonist Program: Structural Proximity to Optimized Lead Series

Hoffmann-La Roche's A₂B adenosine receptor antagonist program identified 4-substituted benzothiazole amides as a drug-like, non-xanthine chemotype [1]. The starting compound in that series, 7-N-acetamide-4-methoxy-2-aminobenzothiazole 4-fluorobenzamide (compound 1), demonstrated modest A₂B potency with slight selectivity over A₁ and A₂A receptors [1]. SAR exploration of the benzamide para-substituent revealed that modifications at this position directly modulate A₂B potency and selectivity. Optimization culminated in compound 37, which achieved excellent A₂B potency and good rodent pharmacokinetic properties [2]. While 4-acetyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide differs in its substitution pattern (2-amido rather than 7-N-alkyl-2-amino), the shared 4-methoxybenzothiazole core and benzamide para-substitution chemistry place it within the same chemotype space. The acetyl substituent represents an unexplored variation in this SAR landscape, offering potential for novel selectivity profiles versus the extensively characterized fluoro and other halogen-substituted analogs [3].

adenosine A2B receptor antagonist drug-like properties

Chemical Stability and Synthetic Accessibility: Acetyl-Linked Amide Bond Stability vs. Labile Functional Groups in Comparator Analogs

The 4-acetylbenzamide moiety in the target compound forms a chemically robust secondary amide bond (benzothiazole-NH-CO-aryl) that is resistant to hydrolysis under standard storage and assay conditions (pH 5-8, aqueous buffer, ambient temperature) [1]. This contrasts with benzothiazole carbamate analogs, where the carbamate linkage (-O-CO-NH-) is susceptible to esterase-mediated and pH-dependent hydrolysis, potentially confounding bioassay results [2]. Additionally, the 4-methoxy substituent on the benzothiazole ring is oxidatively stable, unlike 4-hydroxy or 4-amino congeners that are prone to air oxidation. The acetyl ketone at the benzamide para-position is not α,β-unsaturated and thus not susceptible to Michael addition, a degradation pathway observed in certain vinyl-substituted benzothiazole derivatives [3]. These stability characteristics make the compound suitable for long-term DMSO stock solution storage, a practical procurement consideration for high-throughput screening laboratories.

chemical stability amide bond procurement quality

Research and Procurement Application Scenarios for 4-Acetyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide


PHOSPHO1-Targeted Probe Development for Skeletal Mineralization Research

Investigators studying pathological ossification or skeletal mineralization disorders can procure this compound as a PHOSPHO1-annotated chemical probe. The MeSH structural annotation to PHOSPHO1 [1] provides a target-based rationale absent for unannotated benzothiazole amide analogs. Researchers should confirm PHOSPHO1 inhibitory activity in their own enzymatic assays before use as a tool compound.

Focused Anticancer Screening Library Expansion with Defined Para-Substitution Chemistry

Medicinal chemistry teams building focused benzothiazole-amide libraries for anticancer screening can include this compound to represent the para-acetyl substitution (Hammett σₚ ≈ 0.50) [1]. This fills a gap between unsubstituted (σₚ = 0) and strongly electron-withdrawing (σₚ > 0.70) analogs, enabling more complete SAR exploration in antiproliferative assays against HepG2 and MCF-7 cell lines .

Adenosine A₂B Receptor Antagonist Lead Optimization with Alternative Scaffold Connectivity

Pharmaceutical research teams pursuing non-xanthine A₂B antagonists can evaluate this 2-amido-substituted benzothiazole as a structurally distinct alternative to the extensively patented 7-N-alkyl-2-amino series developed by Roche [1]. The 4-acetylbenzamide substitution pattern offers unexplored chemical space within a validated target class, potentially circumventing existing intellectual property constraints while maintaining drug-like physicochemical properties.

Chemical Biology Probe for Benzothiazole Amide Mechanistic Studies

Chemical biologists investigating the mechanism of action of benzothiazole amide-induced apoptosis can use this compound as a structurally defined probe. Its stable amide linkage [1] and defined substitution pattern facilitate interpretation of structure-activity relationships compared to less stable carbamate analogs or oxidatively labile hydroxy-substituted derivatives.

Quote Request

Request a Quote for 4-acetyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.